![molecular formula C29H38N2O6 B13393008 4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B13393008.png)
4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atrasentan is a potent, selective endothelin A receptor antagonist. It is primarily being investigated for its potential in treating various kidney diseases, including IgA nephropathy and diabetic kidney disease . Additionally, atrasentan has been studied for its efficacy in treating certain types of cancer, such as non-small cell lung cancer .
Métodos De Preparación
The synthesis of atrasentan involves several steps, starting with the preparation of key intermediatesIndustrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Atrasentan undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrrolidine ring.
Reduction: Used to reduce specific functional groups, enhancing the compound’s stability.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Atrasentan works by selectively blocking the endothelin A receptor, which is implicated in the development of proteinuria and subsequent kidney damage. This mechanism makes atrasentan a potent candidate for reducing proteinuria and potentially preserving kidney function across a broad patient demographic . The molecular targets and pathways involved include the endothelin signaling pathway, which plays a crucial role in vascular homeostasis and cell proliferation .
Comparación Con Compuestos Similares
Atrasentan is compared with other endothelin receptor antagonists such as sitaxentan and ambrisentan. While sitaxentan and ambrisentan are primarily used for treating pulmonary arterial hypertension, atrasentan is unique in its application for kidney diseases and certain cancers . Other similar compounds include sparsentan and iptacopan, which are also being investigated for their potential in treating IgA nephropathy .
Atrasentan’s selectivity for the endothelin A receptor and its promising results in clinical trials make it a unique and valuable compound in the field of medical research.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTJMGVDPWRKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)
![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)
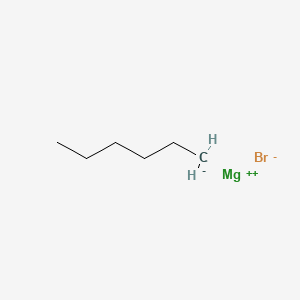

![rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid](/img/structure/B13392950.png)
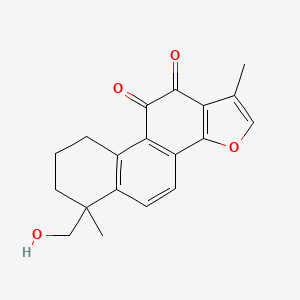
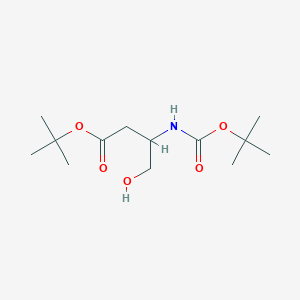
![7-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13392970.png)
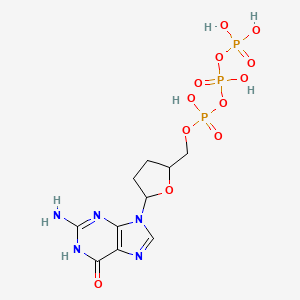
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/structure/B13392979.png)
![Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate](/img/structure/B13392987.png)
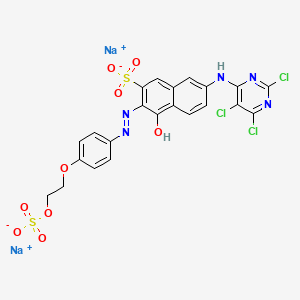
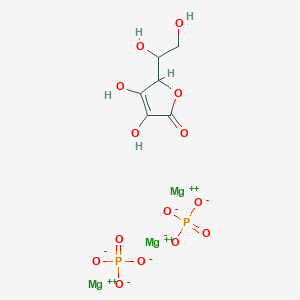
![13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13393020.png)
